molecular formula C10H14N2O B13155774 N-(4-Amino-1-phenylbutylidene)hydroxylamine

N-(4-Amino-1-phenylbutylidene)hydroxylamine

Cat. No.: B13155774
M. Wt: 178.23 g/mol
InChI Key: XXFTWOLXDXMNKL-BENRWUELSA-N
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Description

N-(4-Amino-1-phenylbutylidene)hydroxylamine is a chemical compound with the molecular formula C10H15ClN2O. It is also known by its IUPAC name, (1Z)-4-amino-1-phenyl-1-butanone oxime hydrochloride. This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxylamine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1-phenylbutylidene)hydroxylamine typically involves the reaction of 4-amino-1-phenylbutan-1-one with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1-phenylbutylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-1-phenylbutylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride
  • 4-Amino-1-phenylbutan-1-one oxime
  • 4-Amino-1-phenylbutan-1-one

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications, making it valuable in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine

InChI

InChI=1S/C10H14N2O/c11-8-4-7-10(12-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8,11H2/b12-10-

InChI Key

XXFTWOLXDXMNKL-BENRWUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CCCN

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN

Origin of Product

United States

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